molecular formula C13H16N2O2 B5118121 N-cyclopentyl-N'-phenylethanediamide

N-cyclopentyl-N'-phenylethanediamide

Cat. No.: B5118121
M. Wt: 232.28 g/mol
InChI Key: KWQNHOULFFMBGZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-phenylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentyl group and a phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired amide.

Another method involves the use of carboxylic acid derivatives. For example, the reaction of cyclopentylamine with phenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can yield N-cyclopentyl-N’-phenylethanediamide.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-phenylethanediamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-phenylethanediamide oxides, while reduction can produce N-cyclopentyl-N’-phenylethanediamine.

Scientific Research Applications

N-cyclopentyl-N’-phenylethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-phenylacetamide
  • N-cyclopentyl-N’-phenylpropionamide
  • N-cyclopentyl-N’-phenylbutyramide

Uniqueness

N-cyclopentyl-N’-phenylethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group and a phenyl group attached to an ethanediamide backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclopentyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNHOULFFMBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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